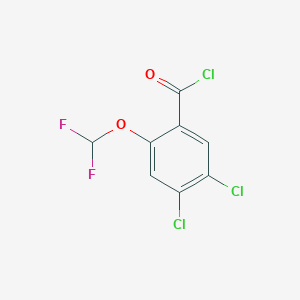
2,5-Dichloro-4-fluorobenzyl bromide
Übersicht
Beschreibung
2,5-Dichloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4BrCl2F. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is typically a white to light yellow crystalline powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-4-fluorobenzyl bromide can be synthesized through the bromination of 2,5-dichloro-4-fluorotoluene. The process involves dissolving 2,5-dichloro-4-fluorotoluene in an appropriate organic solvent, followed by the addition of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction mixture is then stirred and heated to facilitate the bromination reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-4-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce additional substituents onto the benzene ring.
Major Products:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as benzyl amines, benzyl alcohols, and benzyl thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-fluorobenzyl bromide is used as an intermediate in the synthesis of various biologically active compounds. Its applications span multiple fields:
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-fluorobenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-fluorobenzyl bromide: Similar structure with different positions of chlorine and fluorine atoms.
3,5-Difluorobenzyl bromide: Contains two fluorine atoms instead of chlorine.
2,4-Difluorobenzyl bromide: Contains two fluorine atoms and no chlorine.
Uniqueness: 2,5-Dichloro-4-fluorobenzyl bromide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both chlorine and fluorine atoms can also affect the compound’s electronic properties and its interactions with other molecules .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPHAGDVFREOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

